Cas no 77893-75-5 (5-Bromo-4-chlorothiophene-2-sulfonamide)
5-Bromo-4-chlorothiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenesulfonamide, 5-bromo-4-chloro-
- C4H3BrClNO2S2
- MFCD00177162
- EN300-106870
- 77893-75-5
- Z1381578610
- PRKDIXNPZQMOAL-UHFFFAOYSA-N
- 5-Bromo-4-chloro-thiophene-2-sulfonic acid amide
- CDA89375
- 5-Bromo-4-chlorothiophene-2-sulfonic acid amide
- 5-bromo-4-chlorothiophene-2-sulfonamide
- SCHEMBL2345395
- AKOS018692758
- 5-Bromo-4-chlorothiophene-2-sulfonamide
-
- MDL: MFCD00177162
- Inchi: 1S/C4H3BrClNO2S2/c5-4-2(6)1-3(10-4)11(7,8)9/h1H,(H2,7,8,9)
- InChI Key: PRKDIXNPZQMOAL-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(S1)S(N)(=O)=O)Cl
Computed Properties
- Exact Mass: 274.84779
- Monoisotopic Mass: 274.84771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 96.8Ų
Experimental Properties
- PSA: 60.16
5-Bromo-4-chlorothiophene-2-sulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-4-chlorothiophene-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B594540-10mg |
5-Bromo-4-chlorothiophene-2-sulfonamide |
77893-75-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B594540-50mg |
5-Bromo-4-chlorothiophene-2-sulfonamide |
77893-75-5 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B594540-100mg |
5-Bromo-4-chlorothiophene-2-sulfonamide |
77893-75-5 | 100mg |
$ 295.00 | 2022-06-07 | ||
| abcr | AB475312-1 g |
5-Bromo-4-chloro-thiophene-2-sulfonic acid amide |
77893-75-5 | 1g |
€651.60 | 2023-07-18 | ||
| Matrix Scientific | 180816-1g |
5-Bromo-4-chlorothiophene-2-sulfonic acid amide, 95%+ |
77893-75-5 | 95% | 1g |
$877.00 | 2023-09-05 | |
| Enamine | EN300-106870-0.05g |
5-bromo-4-chlorothiophene-2-sulfonamide |
77893-75-5 | 95% | 0.05g |
$182.0 | 2023-10-28 | |
| Enamine | EN300-106870-0.1g |
5-bromo-4-chlorothiophene-2-sulfonamide |
77893-75-5 | 95% | 0.1g |
$272.0 | 2023-10-28 | |
| Enamine | EN300-106870-0.25g |
5-bromo-4-chlorothiophene-2-sulfonamide |
77893-75-5 | 95% | 0.25g |
$389.0 | 2023-10-28 | |
| Enamine | EN300-106870-0.5g |
5-bromo-4-chlorothiophene-2-sulfonamide |
77893-75-5 | 95% | 0.5g |
$613.0 | 2023-10-28 | |
| Enamine | EN300-106870-1.0g |
5-bromo-4-chlorothiophene-2-sulfonamide |
77893-75-5 | 95% | 1g |
$785.0 | 2023-05-26 |
5-Bromo-4-chlorothiophene-2-sulfonamide Suppliers
5-Bromo-4-chlorothiophene-2-sulfonamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 5-Bromo-4-chlorothiophene-2-sulfonamide
Recent Advances in the Study of 5-Bromo-4-chlorothiophene-2-sulfonamide (CAS: 77893-75-5)
5-Bromo-4-chlorothiophene-2-sulfonamide (CAS: 77893-75-5) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly as a key intermediate in the development of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in current research endeavors.
One of the primary areas of interest in recent studies has been the optimization of synthetic routes for 5-Bromo-4-chlorothiophene-2-sulfonamide. Researchers have explored various catalytic and non-catalytic methods to improve yield and purity, with a particular emphasis on green chemistry principles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel one-pot synthesis approach that reduced reaction time and minimized waste production, achieving a yield of over 85%. This advancement is critical for scaling up production for preclinical and clinical studies.
In addition to synthetic improvements, the biological activities of 5-Bromo-4-chlorothiophene-2-sulfonamide have been extensively investigated. The compound has shown promising inhibitory effects against carbonic anhydrase isoforms, which are implicated in various diseases, including glaucoma, epilepsy, and cancer. A recent in vitro study revealed that the compound exhibits selective inhibition of CA IX, a tumor-associated isoform, with an IC50 value of 12 nM. This finding underscores its potential as a lead compound for anticancer drug development.
Further research has explored the structural modifications of 5-Bromo-4-chlorothiophene-2-sulfonamide to enhance its pharmacokinetic properties. For example, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of analogs with improved solubility and bioavailability. These modifications involved the introduction of hydrophilic groups at the sulfonamide moiety, which not only retained the compound's inhibitory activity but also enhanced its metabolic stability. Such efforts are crucial for advancing the compound into the next stages of drug development.
Beyond its direct therapeutic applications, 5-Bromo-4-chlorothiophene-2-sulfonamide has also been investigated as a versatile building block in medicinal chemistry. Its unique thiophene-sulfonamide scaffold has been utilized in the design of hybrid molecules targeting multiple biological pathways. A recent study highlighted its incorporation into dual-acting inhibitors that simultaneously target carbonic anhydrases and histone deacetylases, offering a novel strategy for treating complex diseases like cancer and neurodegenerative disorders.
In conclusion, the ongoing research on 5-Bromo-4-chlorothiophene-2-sulfonamide (CAS: 77893-75-5) demonstrates its multifaceted potential in chemical biology and drug discovery. From optimized synthetic methods to promising biological activities and structural innovations, this compound continues to be a valuable asset in the development of next-generation therapeutics. Future studies are expected to further elucidate its mechanisms of action and explore its clinical applications, paving the way for innovative treatments in various medical fields.
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